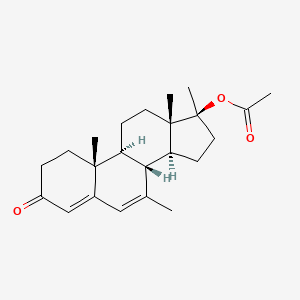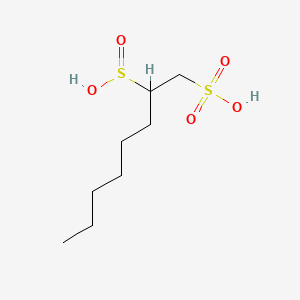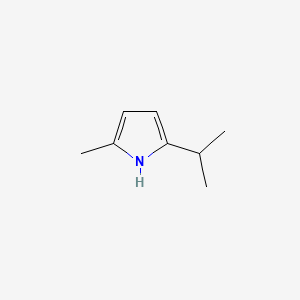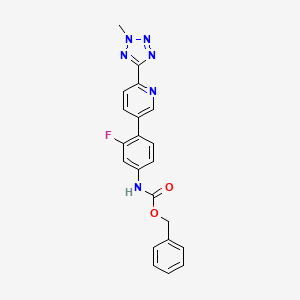
benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C21H17FN6O2 . It includes a benzyl group attached to a carbamate group, which is further connected to a phenyl ring. This phenyl ring is substituted with a 3-fluoro group and a 6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 404.4 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
The literature review reveals insights into the pharmacophore design of kinase inhibitors, emphasizing compounds with tri- and tetra-substituted imidazole scaffolds known for their selectivity in inhibiting p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for pro-inflammatory cytokine release, suggesting that benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate could potentially be explored within this context for its efficacy as a kinase inhibitor, given the relevance of its structural features to those of known inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optoelectronic Materials
Further exploration highlights the potential use of related compounds in optoelectronic materials. For instance, quinazoline and pyrimidine derivatives have been utilized in the development of luminescent small molecules, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The integration of similar molecular structures into π-extended conjugated systems has shown significant value for creating novel optoelectronic materials, suggesting possible research applications of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Cytochrome P450 Isoform Inhibition
The compound's potential interaction with cytochrome P450 isoforms is also of interest, considering the critical role of these enzymes in drug metabolism and the potential for drug-drug interactions. Studies on chemical inhibitors of these isoforms could provide a foundation for investigating the effects of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate on various CYP isoforms, which could lead to applications in predicting drug interactions and enhancing drug safety profiles (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Eigenschaften
IUPAC Name |
benzyl N-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c1-28-26-20(25-27-28)19-10-7-15(12-23-19)17-9-8-16(11-18(17)22)24-21(29)30-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBJIBYBOVNDET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(2-methyl-3-methylene-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo-](/img/no-structure.png)
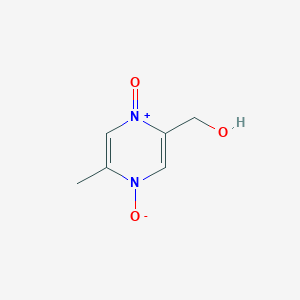
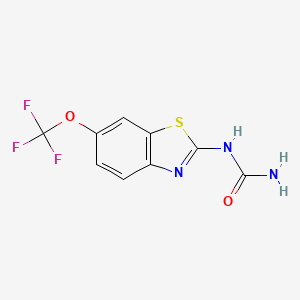
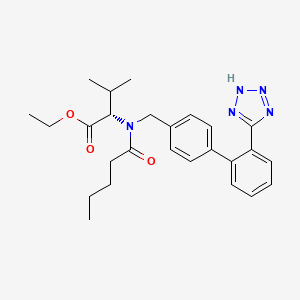
![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)
![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)
